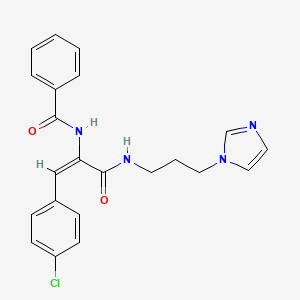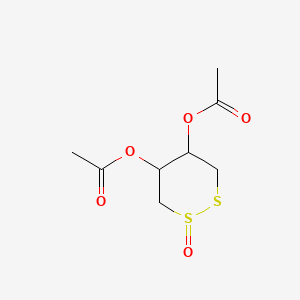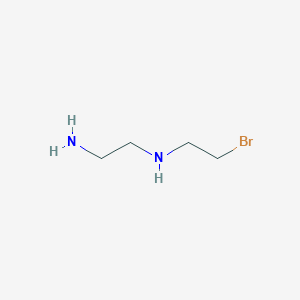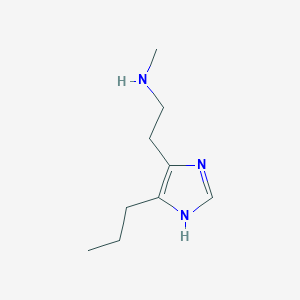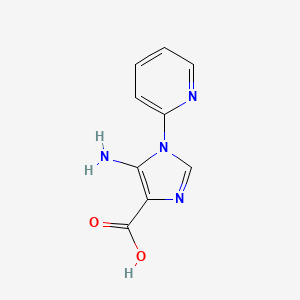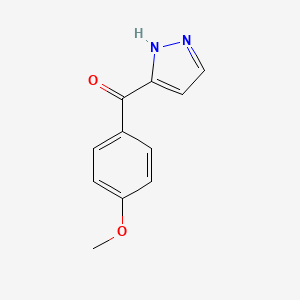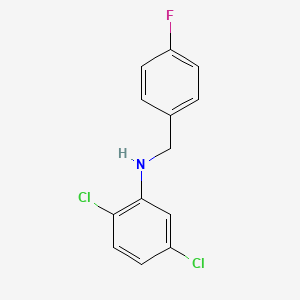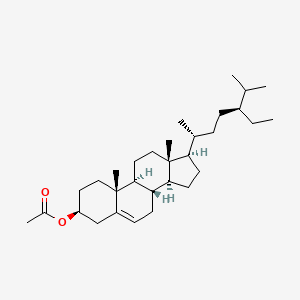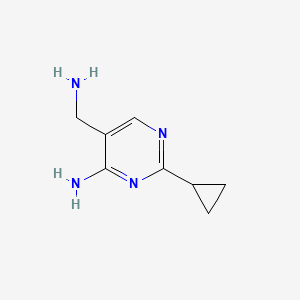
5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with an aminomethyl group at the 5-position and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with formaldehyde and ammonia, leading to the formation of the desired aminomethyl derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and specific reaction conditions are fine-tuned to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. It may also interact with enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-5-cyclopropylpyrimidine
- 4-Amino-5-cyclopropylpyrimidine
- 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid
Uniqueness
5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine is unique due to the presence of both the aminomethyl and cyclopropyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-(aminomethyl)-2-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-3,9H2,(H2,10,11,12) |
InChI Key |
QCCPVVIOFRUZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


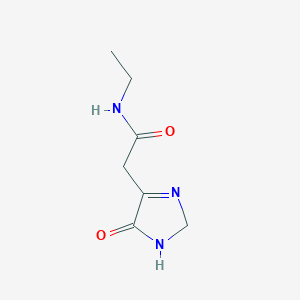
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
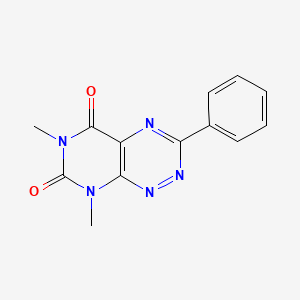
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)

